molecular formula C19H13N3O4 B5367072 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5367072
M. Wt: 347.3 g/mol
InChI Key: SATXCNRQQMYGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPPI has shown promising results in various scientific research applications, including cancer treatment and inflammation control.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. This compound also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant side effects in animal models. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is its low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for use in combination with other cancer treatments.

Synthesis Methods

The synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with phthalic anhydride, followed by the addition of acetic anhydride and sulfuric acid. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to ensure high purity and yield.

Scientific Research Applications

2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-(5-methyl-2-phenylpyrazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-9-16(22(20-11)13-5-3-2-4-6-13)21-17(23)14-8-7-12(19(25)26)10-15(14)18(21)24/h2-10H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATXCNRQQMYGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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